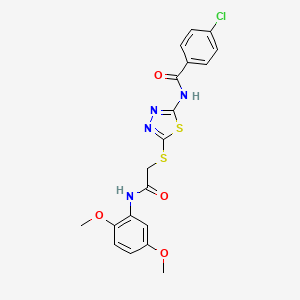

![molecular formula C21H22N2O3S B2770101 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolin-2-ylsulfanylacetamide CAS No. 852698-81-8](/img/structure/B2770101.png)

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolin-2-ylsulfanylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolin-2-ylsulfanylacetamide, also known as Dimebolin, is a chemical compound with potential therapeutic applications. It is a small molecule that has been studied for its ability to modulate various biological pathways, including neurotransmitter signaling and protein aggregation. In

Aplicaciones Científicas De Investigación

Disease-modifying Antirheumatic Applications

Research has highlighted the potential of compounds related to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolin-2-ylsulfanylacetamide in the context of disease-modifying antirheumatic drugs (DMARDs). For instance, the metabolites of a closely related compound, ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603), have shown anti-inflammatory effects in an adjuvant arthritic rat model, indicating potential applications in managing rheumatic diseases (A. Baba, H. Makino, Y. Ohta, T. Sohda, 1998).

Anticancer Properties

A series of quinoxaline derivatives, including N-alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides, have been synthesized and evaluated for their efficacy in inhibiting cancer cell viability and proliferation. These compounds showed significant inhibitory action on HCT-116 and MCF-7 cancer cells, with certain compounds exhibiting high potency. This suggests their potential role as therapeutic agents in cancer treatment (S. M. El Rayes, G. El-Enany, M. Gomaa, I. Ali, Walid Fathalla, F. Pottoo, F. Khan, 2022).

Coordination Chemistry and Molecular Structures

Studies have also delved into the molecular structures and coordination chemistry of amide derivatives similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolin-2-ylsulfanylacetamide. For instance, N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide exhibits a tweezer-like geometry, offering insights into the spatial orientations of such compounds in anion coordination. This research provides a foundation for understanding the chemical behavior and potential applications of these compounds in more complex chemical systems (D. Kalita, J. Baruah, 2010).

Corrosion Inhibition

Another interesting application involves the use of quinoxalines as corrosion inhibitors for metals. A theoretical study on the inhibition efficiencies of quinoxaline derivatives for copper in nitric acid media highlighted the relationship between molecular structure and inhibition efficiency, suggesting these compounds can serve as effective corrosion inhibitors in industrial applications (A. Zarrouk, B. Hammouti, A. Dafali, M. Bouachrine, H. Zarrok, S. Boukhris, Salem Salem Al-Deyab, 2014).

Mecanismo De Acción

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.

Propiedades

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolin-2-ylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S/c1-25-18-9-7-15(13-19(18)26-2)11-12-22-20(24)14-27-21-10-8-16-5-3-4-6-17(16)23-21/h3-10,13H,11-12,14H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASPRZZCOLKOGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2'-amino-6'-ethyl-7'-methyl-2,5'-dioxo-1-(prop-2-en-1-yl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2770018.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2770022.png)

![2-[(3-Bromobenzoyl)amino]-5-methylbenzenecarboxylic acid](/img/structure/B2770024.png)

![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2770026.png)

![5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)